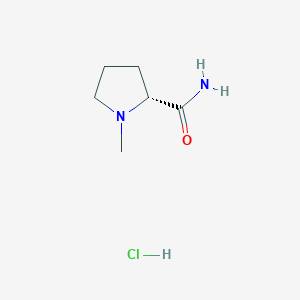

![molecular formula C6H9ClFNO2 B6280396 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2247103-94-0](/img/no-structure.png)

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2309462-55-1 . It has a molecular weight of 137.58 and its IUPAC name is 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as this compound, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8FN.ClH/c6-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the compound’s synthesis involves a [2 + 2] cycloaddition reaction . This suggests that it may participate in other types of cycloaddition reactions.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a catalyst for various reactions, such as the asymmetric reduction of ketones.

Mécanisme D'action

The mechanism of action of 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This activity may be responsible for its potential therapeutic effects in neurological disorders.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase dopamine release and inhibit dopamine reuptake, which may contribute to its potential therapeutic effects. In vivo studies have shown that this compound can improve motor function and reduce behavioral deficits in animal models of Parkinson's disease and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential therapeutic effects in neurological disorders, and its unique properties as a building block for the synthesis of novel materials. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. One direction is to further investigate its potential therapeutic effects in neurological disorders and to optimize its pharmacological properties for clinical use. Another direction is to explore its potential applications in material science and catalysis, and to synthesize novel materials with unique properties using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects in more detail.

Méthodes De Synthèse

The synthesis of 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the reaction of 2-azabicyclo[2.1.1]hexane with fluoroacetic acid, followed by the addition of hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of this compound.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "ethyl 4-fluoroacetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-cyclopentenone with ethyl 4-fluoroacetoacetate in the presence of ammonium acetate to form 4-fluoro-2-cyclopentenone-1-carboxylate.", "Step 2: Reduction of 4-fluoro-2-cyclopentenone-1-carboxylate with sodium borohydride in the presence of acetic acid to form 4-fluoro-2-cyclopentenol.", "Step 3: Cyclization of 4-fluoro-2-cyclopentenol with sodium hydroxide in water to form 4-fluoro-2-azabicyclo[2.1.1]hexane.", "Step 4: Carboxylation of 4-fluoro-2-azabicyclo[2.1.1]hexane with carbon dioxide in the presence of hydrochloric acid to form 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride." ] } | |

Numéro CAS |

2247103-94-0 |

Formule moléculaire |

C6H9ClFNO2 |

Poids moléculaire |

181.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.